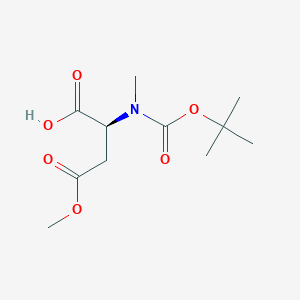Boc-N-Me-Asp(OMe)-OH
CAS No.:
Cat. No.: VC16490638
Molecular Formula: C11H19NO6
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO6 |
|---|---|
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | (2S)-4-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15)/t7-/m0/s1 |
| Standard InChI Key | YZLLENVINORKDG-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OC)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Boc-N-Me-Asp(OMe)-OH (CAS 2044709-98-8) is systematically named (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid. Its molecular formula, , reflects a modified aspartic acid backbone with three key functional groups:
-
Boc Group: A tert-butoxycarbonyl moiety protecting the α-amino group, enhancing stability during synthetic reactions .
-
N-Methylation: A methyl group substituent on the nitrogen atom, which introduces steric hindrance and alters peptide conformation .
-
Methyl Ester: A 4-methyl ester that blocks the β-carboxylic acid side chain, preventing unwanted side reactions during peptide elongation .
The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon, critical for maintaining biological activity in peptide-based therapeutics .
Physicochemical Properties
Experimental and predicted physicochemical data for Boc-N-Me-Asp(OMe)-OH are summarized below:
The low pKa (3.67) indicates strong acidity at the free α-carboxylic acid group, necessitating careful pH control during reactions . The Boc group’s stability under basic conditions and susceptibility to acidic cleavage make it ideal for stepwise peptide synthesis .
Synthesis and Deprotection Strategies
Synthetic Routes
Boc-N-Me-Asp(OMe)-OH is typically synthesized through sequential protection and esterification steps:
-
N-Methylation: Aspartic acid is methylated at the α-amino group using methyl iodide or dimethyl sulfate under basic conditions.
-
Boc Protection: The methylated amine is protected with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine .
-
Esterification: The β-carboxylic acid is converted to a methyl ester using methanol and a catalytic acid (e.g., HCl) .
Microwave-Assisted Deprotection
Recent innovations in deprotection methods have enhanced the efficiency of Boc removal. Suresh Babu et al. demonstrated that microwaving Boc-protected amino acids with p-toluenesulfonic acid (p-TsOH) in toluene achieves complete deblocking in 30 seconds (720 W, 30 s cycles) . This method preserves acid-labile groups like benzyl (Bzl) esters and ethers, enabling its use in complex peptide syntheses such as [Leu]enkephalin .
Mechanism:
This rapid deprotection avoids racemization and side-product formation, critical for high-yield peptide synthesis .
Applications in Peptide Synthesis
Boc-N-Me-Asp(OMe)-OH is pivotal in constructing peptides with tailored properties:
-
Conformational Restriction: The N-methyl group reduces hydrogen bonding, favoring helical or turn structures in peptides .
-
Side-Chain Protection: The methyl ester prevents undesired coupling at the β-carboxyl group during solid-phase synthesis .
-
Drug Design: N-methyl amino acids enhance metabolic stability and bioavailability in therapeutics like cyclosporine analogs .
A notable application includes the synthesis of N-Me-Leu-OBzl and N-Me-Val-OBzl, intermediates in cyclosporine production, where Boc deprotection and esterification are performed in a single step .
| Supplier | Country | Packaging | Price (USD) |
|---|---|---|---|
| ChemPep | United States | 1 g | 277 |
| ChemPep | United States | 5 g | 831 |
| Meryer | China | 1 g | Inquire |
Specialty suppliers like Alabiotech (USA) and Amatek Scientific (China) offer custom synthesis services, reflecting demand in academia and industry .
Recent Research and Innovations
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to seconds, minimizing energy use and solvent waste . For example, p-TsOH-mediated deprotection in acetonitrile or methanol achieves comparable efficiency to toluene, broadening solvent choice .
Stability Studies
Boc-N-Me-Asp(OMe)-OH remains stable under Na-Fmoc and Z-group deprotection conditions, enabling orthogonal protection strategies in multi-step syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume